molecular formula C14H19N3O4S B2518775 3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 730951-13-0

3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No. B2518775
CAS RN: 730951-13-0
M. Wt: 325.38
InChI Key: WTLSVINLKZXZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid, also known as DB844, is a benzodiazole derivative that has been studied for its potential use as an anti-parasitic drug. It has been shown to be effective against various parasitic infections, including leishmaniasis, Chagas disease, and African sleeping sickness.

Scientific Research Applications

Parabens in Aquatic Environments

Parabens, which share structural similarities to the compound , are widely used as preservatives in various products. Research has focused on their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that effectively remove parabens, these compounds persist in effluents and surface waters due to continuous introduction from consumer products. Methylparaben and propylparaben are the most prevalent, reflecting their common use. Chlorinated derivatives of parabens, formed through reactions with free chlorine, have been detected in wastewater and swimming pools, indicating the need for further studies on their stability and toxicity (Haman et al., 2015).

Electrochemical Surface Finishing and Energy Storage

Research on electrochemical technology using room-temperature ionic liquids (RTILs) and mixtures, including compounds with benzodiazolyl groups, has expanded. These studies encompass electroplating and energy storage applications. Haloaluminate RTILs and their mixtures have garnered renewed interest due to advancements in handling and application techniques. This research underscores the potential of such chemical structures in developing new materials and technologies for energy storage and electroplating (Tsuda et al., 2017).

Antioxidant and Anti-inflammatory Potential of Benzothiazoles

Benzothiazole derivatives, structurally related to the target compound, have been investigated for their antioxidant and anti-inflammatory properties. A study focusing on novel benzofused thiazole derivatives explored their therapeutic potential, revealing certain compounds with significant activity. These findings highlight the relevance of benzothiazole and its derivatives in medicinal chemistry, offering a basis for developing new drugs with anti-inflammatory and antioxidant capabilities (Raut et al., 2020).

properties

IUPAC Name

3-[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-4-17-12-6-5-10(22(20,21)16(2)3)9-11(12)15-13(17)7-8-14(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLSVINLKZXZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid

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